tert-Butoxybenzene
Overview
Description
tert-Butoxybenzene: is an organic compound with the molecular formula C10H14O . . This compound is characterized by a benzene ring substituted with a tert-butoxy group, making it a member of the alkoxybenzenes family .
Mechanism of Action
Target of Action
tert-Butoxybenzene is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring substituted with a tert-butoxy group . The primary targets of this compound are the aromatic compounds in the system where it is introduced .
Mode of Action
The mode of action of this compound is primarily through its interaction with other aromatic compounds. It is involved in reactions of alkylbenzenes .
Pharmacokinetics
It is known that this compound is nearly insoluble in water but miscible with organic solvents , which may influence its bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its solubility properties suggest that it may be more active in organic solvents than in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butoxybenzene can be synthesized through the etherification of phenol derivatives with tert-butyl alcohol or tert-butyl chloride. One common method involves the reaction of para-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under normal temperature conditions using solvents like benzene, toluene, or xylene .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . This method is efficient and yields high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: tert-Butoxybenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Common Reagents and Conditions:
Bromination: Reagents like bromine (Br2) or N-bromosuccinimide (NBS) are commonly used for bromination reactions.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents can be used under acidic conditions.
Major Products:
Scientific Research Applications
tert-Butoxybenzene has several applications in scientific research:
Comparison with Similar Compounds
tert-Butylbenzene: Similar in structure but lacks the oxygen atom in the tert-butoxy group.
Ethoxybenzene: Contains an ethoxy group instead of a tert-butoxy group, leading to different reactivity and properties.
Isopropoxybenzene: Contains an isopropoxy group, which also affects its reactivity and applications.
Uniqueness: tert-Butoxybenzene is unique due to the presence of the bulky tert-butoxy group, which imparts distinct steric and electronic effects. These effects influence its reactivity in electrophilic aromatic substitution reactions and make it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
(2-methylpropan-2-yl)oxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKZBZPLRKCVLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216839 | |
Record name | Benzene, (1,1-dimethylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6669-13-2 | |
Record name | Benzene, (1,1-dimethylethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006669132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butoxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (1,1-dimethylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERT-BUTOXY-BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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